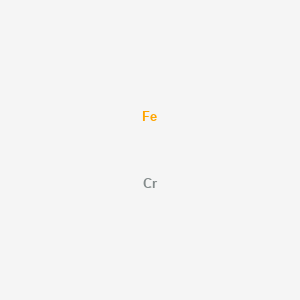
Chromium--iron (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is notable for its unique properties, which include high corrosion resistance, hardness, and the ability to withstand high temperatures. These characteristics make it a valuable material in various industrial applications, particularly in the production of stainless steel and other specialized alloys .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) typically involves the smelting of chromium and iron ores in a vacuum induction furnace. The process begins with the melting of iron and chromium ingots at high temperatures (1650-1700°C) under a vacuum of 25-60 Pa. The molten alloy is then refined using high-temperature and high-vacuum methods, which include steps such as oxygen decarburization and slag removal using lime and fluorite .
Industrial Production Methods
In industrial settings, the production of chromium–iron (1/1) often involves the use of electric arc furnaces. The raw materials, including chromium ore and iron ore, are melted together, and the resulting alloy is refined through processes such as vacuum degassing and argon oxygen decarburization. These methods ensure the removal of impurities and the production of a high-purity alloy .
化学反应分析
Types of Reactions
Chromium–iron (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alloy can be oxidized to form chromium oxide and iron oxide.
Reduction: Chromium and iron oxides can be reduced back to their metallic forms using reducing agents such as hydrogen or carbon monoxide.
Substitution: The alloy can participate in substitution reactions where one metal is replaced by another in the alloy matrix.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, air, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used in reduction reactions.
Substitution Reactions: Various metal salts and complexes can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Chromium oxide (Cr₂O₃) and iron oxide (Fe₂O₃).
Reduction: Metallic chromium and iron.
Substitution: Alloys with different metal compositions.
科学研究应用
Chromium–iron (1/1) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for its potential use in biomedical implants and devices due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential use in drug delivery systems and as a component in medical devices.
作用机制
The mechanism by which chromium–iron (1/1) exerts its effects is primarily through its interaction with other elements and compounds. The alloy’s high corrosion resistance is due to the formation of a passive oxide layer on its surface, which prevents further oxidation. Additionally, the alloy’s hardness and high-temperature stability are attributed to the strong metallic bonds between chromium and iron atoms .
相似化合物的比较
Chromium–iron (1/1) can be compared with other similar compounds such as:
Chromium–nickel (1/1): This alloy has higher corrosion resistance and is often used in more demanding environments.
Iron–nickel (1/1): Known for its magnetic properties and used in electronic applications.
Chromium–cobalt (1/1): Exhibits excellent wear resistance and is used in cutting tools and dental implants.
Chromium–iron (1/1) is unique due to its balanced properties of corrosion resistance, hardness, and high-temperature stability, making it a versatile material for various applications.
属性
CAS 编号 |
11109-81-2 |
|---|---|
分子式 |
CrFe |
分子量 |
107.84 g/mol |
IUPAC 名称 |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
InChI 键 |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


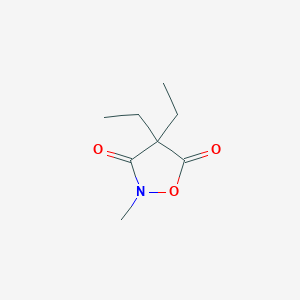
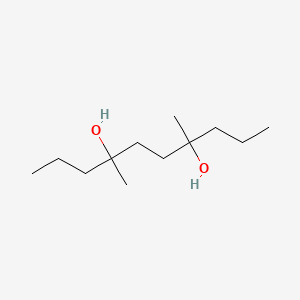
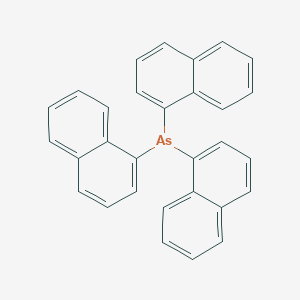
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
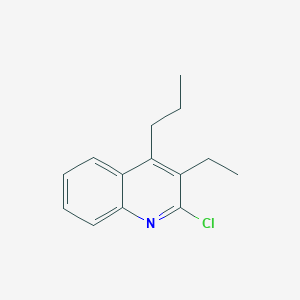
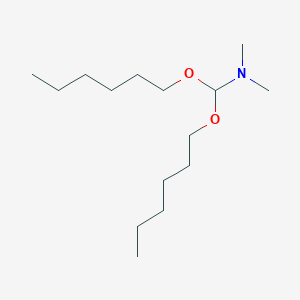
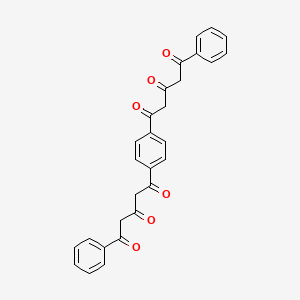
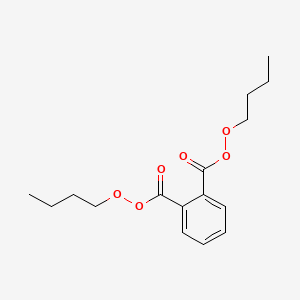
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
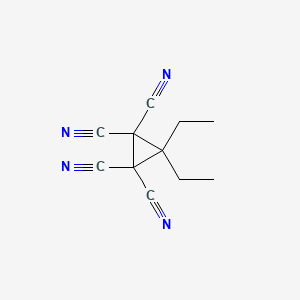
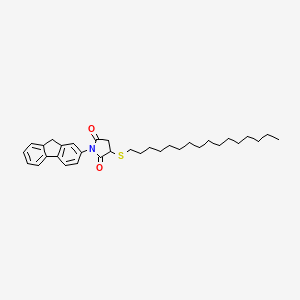
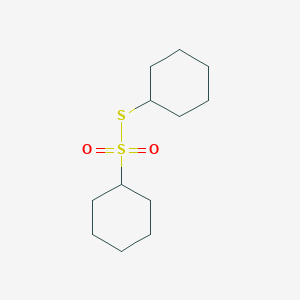
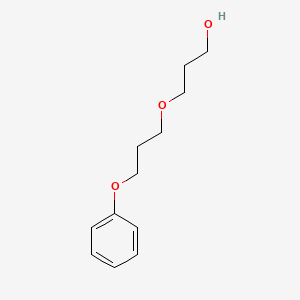
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
